3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile
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Overview
Description
3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H16N2. It is characterized by a pyrrolidine ring substituted with a dimethyl group and a benzonitrile moiety. This compound is often used in research settings for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile typically involves the reaction of 4,4-dimethylpyrrolidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and automated systems can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpyrrolidin-3-yl)benzonitrile
- 3-(4,4-Dimethylpyrrolidin-3-yl)benzamide
- 3-(4,4-Dimethylpyrrolidin-3-yl)benzaldehyde
Uniqueness
3-(4,4-Dimethylpyrrolidin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(4,4-dimethylpyrrolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-13(2)9-15-8-12(13)11-5-3-4-10(6-11)7-14/h3-6,12,15H,8-9H2,1-2H3 |
InChI Key |
JABOKTZPXOPAML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=CC(=C2)C#N)C |
Origin of Product |
United States |
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